![molecular formula C27H23N3O4S B2581308 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892429-21-9](/img/no-structure.png)
2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups. It also contains a benzofuro group and a phenyl group with a methylthio substituent .
Synthesis Analysis
The synthesis of similar compounds, such as pyrido[2,3-d]pyrimidine-7(8H)-ones, often starts from a preformed pyrimidine ring or a pyridine ring . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups, a benzofuro group, and a phenyl group with a methylthio substituent .Chemical Reactions Analysis
The compound, being a type of pyrimidinedione, may undergo reactions typical for this class of compounds . For instance, pyrimidinediones can participate in various organic reactions due to the presence of the carbonyl groups .科学的研究の応用
Anticancer Activity
One study focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468. This highlights the compound's potential as a lead for anticancer agent development (Al-Sanea et al., 2020).
Neuroinflammatory Imaging
Another significant application is in neuroimaging, where a series of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound, were synthesized for potential binding with the translocator protein 18 kDa (TSPO). These compounds, especially when labeled with fluorine-18, offer promising tools for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET) (Damont et al., 2015).
Antimicrobial Activity
Research also extends to antimicrobial applications, with new heterocyclic compounds incorporating the acetamide moiety being synthesized and evaluated for their antimicrobial properties. This demonstrates the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one with N-(3-(methylthio)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one", "N-(3-(methylthio)phenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one (1.0 g) and N-(3-(methylthio)phenyl)glycine methyl ester (1.2 g) in methanol (20 mL) and add hydrochloric acid (1 M) dropwise with stirring at room temperature.", "Step 2: Stir the reaction mixture for 24 hours at room temperature.", "Step 3: Add sodium hydroxide (1 M) dropwise to the reaction mixture until the pH reaches 10.", "Step 4: Extract the mixture with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethyl acetate (10 mL) and add diethyl ether (20 mL) to precipitate the product.", "Step 7: Collect the precipitate by filtration and wash it with diethyl ether (10 mL).", "Step 8: Dissolve the product in a mixture of methanol (10 mL) and sodium bicarbonate (1 M) (10 mL) and stir the mixture for 2 hours at room temperature.", "Step 9: Add sodium chloride (5 g) to the mixture and extract it with ethyl acetate (3 x 20 mL).", "Step 10: Wash the organic layer with water (20 mL) and dry it over sodium sulfate.", "Step 11: Evaporate the solvent under reduced pressure to obtain a crude product.", "Step 12: Dissolve the crude product in a mixture of methanol (10 mL) and hydrochloric acid (1 M) (10 mL) and stir the mixture for 2 hours at room temperature.", "Step 13: Evaporate the solvent under reduced pressure to obtain the final product, 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide." ] } | |
CAS番号 |
892429-21-9 |
製品名 |
2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide |
分子式 |
C27H23N3O4S |
分子量 |
485.56 |
IUPAC名 |
2-[3-(3,5-dimethylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-17(2)13-19(12-16)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29(27(30)33)15-23(31)28-18-7-6-8-20(14-18)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
InChIキー |
BXAPKAYEHYCPPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)SC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



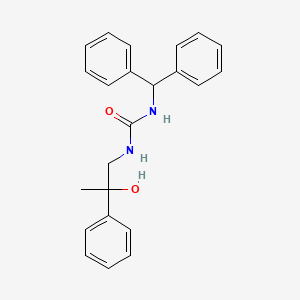

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
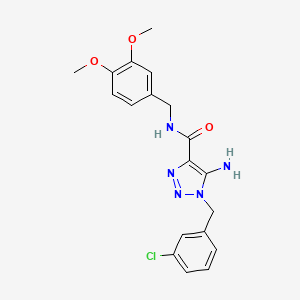

![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)
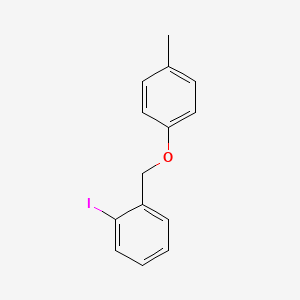
![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)
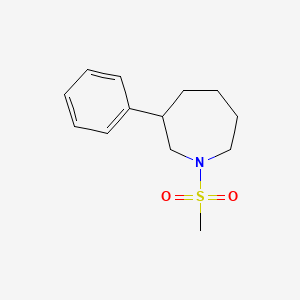
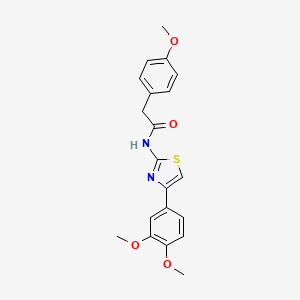

![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)
methyl}quinolin-8-ol](/img/structure/B2581245.png)
